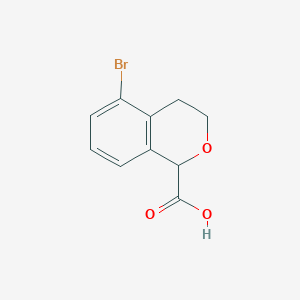
5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
Vue d'ensemble
Description
5-Bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. It belongs to the class of isochromenes, which are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of a bromine atom at the 5-position and a carboxylic acid group at the 1-position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID typically involves the bromination of 3,4-dihydro-1H-isochromene-1-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkyl halides (R-X) in the presence of a base.
Major Products:
Oxidation: Formation of 5-bromo-3,4-dihydro-1H-isochromene-1-one.
Reduction: Formation of 5-bromo-3,4-dihydro-1H-isochromene-1-methanol.
Substitution: Formation of 5-substituted-3,4-dihydro-1H-isochromene-1-carboxylic acid derivatives.
Applications De Recherche Scientifique
5-Bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3,4-Dihydro-1H-isochromene-1-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-3,4-dihydro-1H-isochromene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
5-Fluoro-3,4-dihydro-1H-isochromene-1-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the bromine atom at the 5-position in 5-BROMO-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9BrO3 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
5-bromo-3,4-dihydro-1H-isochromene-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-3,9H,4-5H2,(H,12,13) |
Clé InChI |
GPLALQLOOZVAGJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C2=C1C(=CC=C2)Br)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













